2,3-Dihydro-1,4-benzodioxin-5-ylmethanol
CAS No.: 274910-19-9
Cat. No.: VC21211204
Molecular Formula: C9H10O3
Molecular Weight: 166.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 274910-19-9 |
---|---|
Molecular Formula | C9H10O3 |
Molecular Weight | 166.17 g/mol |
IUPAC Name | 2,3-dihydro-1,4-benzodioxin-5-ylmethanol |
Standard InChI | InChI=1S/C9H10O3/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-3,10H,4-6H2 |
Standard InChI Key | WATIARBIFSKYKC-UHFFFAOYSA-N |
SMILES | C1COC2=C(C=CC=C2O1)CO |
Canonical SMILES | C1COC2=C(C=CC=C2O1)CO |
Introduction
Physical and Chemical Properties
Structural Characteristics
2,3-Dihydro-1,4-benzodioxin-5-ylmethanol features a benzodioxin core structure with a methanol substituent. The benzodioxin moiety consists of a benzene ring fused with a dioxane ring, creating a heterocyclic system. The methanol group (-CH2OH) is attached to the 5-position of the benzodioxin skeleton, providing a reactive functional site .
Physicochemical Properties
The compound exists as a solid at room temperature with specific physical properties outlined in Table 1. These properties influence its behavior in chemical reactions, solubility characteristics, and potential applications.
Table 1: Physicochemical Properties of 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol. The compound's 1H NMR spectrum exhibits characteristic signals that confirm its structural arrangement, as described in the synthesis literature .
1H NMR (CDCl3) δ: 6.87-6.79 (m, 3H), 4.66 (s, 2H), 4.32-4.30 (m, 2H), 4.28-4.25 (m, 2H), 2.19 (bs, 1H) .
Synthesis and Preparation
Synthetic Routes
Several synthetic routes have been developed for preparing 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol. The most common approach involves the reduction of 2,3-dihydrobenzo[b] dioxine-5-carboxylic acid using appropriate reducing agents. The Chemical Book database lists five different synthetic routes for this compound, demonstrating its synthetic accessibility .
Primary Synthesis Method
The primary synthesis method involves the reduction of 2,3-dihydrobenzo[b] dioxine-5-carboxylic acid using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF). The reaction conditions and process are detailed in Table 2 .
Table 2: Synthesis Conditions for 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol
Procedure Details
The synthetic procedure involves the following steps:
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A solution of 2,3-dihydrobenzo[b] dioxine-5-carboxylic acid (5.00 g, 28.0 mmol) in THF (150 mL) is cooled to 0°C.
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Lithium aluminum hydride (2.13 g, 56.0 mmol) is added in small portions.
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The reaction mixture is stirred at 0°C for 10 minutes and then at room temperature for 18 hours.
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Water (150 mL) is added to the reaction mixture, which is then extracted with ethyl acetate (2 × 100 mL).
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The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure to obtain the product as a yellow oil .
Chemical Reactivity
Oxidation Reactions
2,3-Dihydro-1,4-benzodioxin-5-ylmethanol can undergo oxidation reactions, particularly at the methanol group. Oxidation of the methanol moiety can yield the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reactions
While the compound itself is a product of reduction, further reduction processes can be applied to transform the hydroxyl group into different functional groups. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed for such transformations.
Substitution Reactions
The benzodioxin ring structure can participate in various substitution reactions, including electrophilic and nucleophilic substitutions. These reactions can introduce different functional groups to the core structure, enabling the synthesis of diverse derivatives with potentially enhanced biological activities.
Crystallographic Data
Crystallographic studies have been conducted on 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol, providing detailed information about its three-dimensional structure. The compound crystallizes in the orthorhombic space group Pna21, with specific unit cell parameters outlined in Table 3 .
Table 3: Crystallographic Data for 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol
The crystal structure was determined by Huth and Hursthouse in 2007 and is available in the Crystallography Open Database (entry 1519792) .
Applications and Research
Chemical Building Block
2,3-Dihydro-1,4-benzodioxin-5-ylmethanol serves as a valuable building block for the synthesis of more complex organic molecules. Its functional groups provide suitable sites for further chemical modifications, enabling the creation of diverse chemical libraries for various applications.
Pharmaceutical Applications
The benzodioxin structural motif is found in several pharmaceutically relevant compounds. Derivatives of 2,3-Dihydro-1,4-benzodioxin have been investigated for their potential as D2 antagonists and 5-HT1A partial agonists, suggesting applications in the development of atypical antipsychotic agents . Similarly, N-substituted derivatives of related benzodioxin compounds have been explored as potential 5-HT1A receptor ligands .
Biological Activity
Research suggests that 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol and its derivatives may possess various biological activities, including:
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Antimicrobial Properties: The compound has shown potential antimicrobial activities, making it interesting for pharmaceutical research.
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Antioxidant Activities: Like other benzodioxin derivatives, it may exhibit antioxidant properties, contributing to its potential biological significance.
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Enzyme Inhibition: Related compounds have demonstrated inhibitory effects against enzymes such as α-glucosidase, suggesting potential applications in managing metabolic disorders like type-2 diabetes .
Comparison with Related Compounds
Structural Analogs
Several structural analogs of 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol exist, with variations in the position or nature of the substituents. These include:
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2,3-Dihydro-1,4-benzodioxin-5-ylmethylamine: A related compound where the hydroxyl group is replaced by an amine group, potentially altering its reactivity and biological properties .
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2,3-Dihydro-1,4-benzodioxin-5-ol: A simpler analog lacking the methanol group, which may display different chemical and biological characteristics .
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(5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-isoxazolyl)methanol: A more complex derivative combining the benzodioxin structure with an isoxazole ring, potentially exhibiting enhanced biological activities .
Functional Derivatives
Functional derivatives of 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol include compounds where the methanol group has been modified or where additional substituents have been introduced to the benzodioxin core. These modifications can significantly alter the compound's properties and potential applications .
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